1-Chlorobutan-2-ol

Catalog No.
S600936
CAS No.
1873-25-2
M.F
C4H9ClO
M. Wt
108.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorobutan-2-ol

CAS Number

1873-25-2

Product Name

1-Chlorobutan-2-ol

IUPAC Name

1-chlorobutan-2-ol

Molecular Formula

C4H9ClO

Molecular Weight

108.57 g/mol

InChI

InChI=1S/C4H9ClO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3

InChI Key

VNBFUGOVQMFIRN-UHFFFAOYSA-N

SMILES

CCC(CCl)O

Canonical SMILES

CCC(CCl)O
  • Potential Metabolite

    Some resources suggest 1-Chlorobutan-2-ol might be a metabolite produced during human metabolic processes []. However, further research is needed to confirm this and understand its role in human health []. This area of study explores how the body breaks down various substances.

  • Head and Neck Cancer Biomarker Investigation

    A study published in 2018 explored the potential of 1-Chlorobutan-2-ol as a biomarker for Head and Neck Cancer (HNC) []. Researchers investigated the presence of volatile metabolites in saliva samples from HNC patients compared to a control group []. 1-Chlorobutan-2-ol was identified as one of the metabolites with differential expression, suggesting a potential link to the disease []. More research is needed to validate this finding and understand its utility for HNC diagnosis.

1-Chlorobutan-2-ol is a secondary alcohol characterized by the presence of a chlorine atom at the first carbon position of the butanol chain. Its chemical formula is C₄H₉ClO, and it is classified as a chlorinated alcohol. This compound is notable for its unique structural features, which influence its chemical behavior and potential applications in various fields, including pharmaceuticals and organic synthesis .

There is no current research available on the specific mechanism of action of 1-chlorobutan-2-ol. However, due to the structural similarity to other chlorinated alcohols, it is possible that it could act as a weak anesthetic or have some antimicrobial properties []. Further research would be needed to confirm these possibilities.

Typical of alcohols and halogenated compounds:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives. For example, reacting with sodium hydroxide can yield butan-2-ol.
  • Dehydrochlorination: Under basic conditions, 1-chlorobutan-2-ol can undergo elimination to form butene, a reaction that involves the loss of hydrochloric acid.
  • Reduction: The compound can be reduced to form butan-2-ol using reducing agents such as lithium aluminum hydride .

Research indicates that 1-chlorobutan-2-ol exhibits biological activity, particularly in relation to its potential as a sedative and anesthetic. It has been shown to possess antimicrobial properties, making it useful in formulations requiring preservation against bacterial growth. Additionally, studies suggest that it may influence certain biological pathways, though further research is necessary to fully elucidate its mechanisms of action .

1-Chlorobutan-2-ol can be synthesized through various methods:

  • Halogenation of Butan-2-ol: Chlorination of butan-2-ol using thionyl chloride or phosphorus trichloride can yield 1-chlorobutan-2-ol.
  • Nucleophilic Substitution: Reacting 1-bromobutan-2-ol with sodium chloride in a polar solvent can also produce the chlorinated compound.
  • From Butenes: The compound may be synthesized via hydrolysis of 1-chlorobutene under acidic conditions .

1-Chlorobutan-2-ol finds applications in several areas:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Chemical Synthesis: The compound serves as a building block in organic synthesis, particularly in the production of more complex molecules.
  • Preservatives: Due to its antimicrobial properties, it may be utilized in formulations requiring preservation against microbial contamination .

Similar Compounds

  • Butan-2-ol: A non-halogenated alcohol that serves as a direct precursor to 1-chlorobutan-2-ol.
  • Chlorobutanol (Trichloro-2-methyl-2-propanol): A more heavily chlorinated alcohol with similar applications but differing biological activity and toxicity profiles.
  • 1-Bromobutan-2-ol: A brominated analog that exhibits similar reactivity patterns but differs in its halogen group.

Comparison Table

CompoundFormulaUnique Features
1-Chlorobutan-2-olC₄H₉ClOSecondary alcohol with one chlorine substituent
Butan-2-olC₄H₁₀ONon-halogenated; higher reactivity
ChlorobutanolC₄H₇Cl₃OMore chlorinated; broader antimicrobial spectrum
1-Bromobutan-2-olC₄H₉BrOBromine substituent; different reactivity

Uniqueness

The uniqueness of 1-chlorobutan-2-ol lies in its balance between chemical reactivity and biological activity. While similar compounds may exhibit enhanced antimicrobial properties or different reactivity patterns due to varying halogen substituents, 1-chlorobutan-2-ol's moderate reactivity makes it a versatile intermediate for synthetic applications while retaining potential therapeutic uses .

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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